chemical structure and properties of N-acetyl-D-galactosaminate
chemical structure and properties of N-acetyl-D-galactosaminate
An In-Depth Technical Guide to N-acetyl-D-galactosamine (GalNAc): From Core Chemistry to Advanced Therapeutic Delivery
Executive Summary
N-acetyl-D-galactosamine (GalNAc) is an amino sugar derivative of galactose that has transitioned from a fundamental component of glycobiology to a cornerstone of modern precision therapeutics.[1][] As the initiating monosaccharide in protein O-glycosylation and a key determinant of cellular recognition events, its biological significance is profound.[3][4] However, it is the high-affinity and specific interaction of GalNAc with the asialoglycoprotein receptor (ASGPR), abundantly expressed on hepatocytes, that has catalyzed a revolution in drug development.[5][6] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of GalNAc's chemical structure, its core biological functions, and its transformative application in targeted drug delivery, with a particular focus on GalNAc-siRNA conjugates. We will explore the causality behind experimental choices, detail validated protocols, and provide a forward-looking perspective on this critical molecule.
Chemical Structure and Physicochemical Properties
N-acetyl-D-galactosamine is a monosaccharide derivative of galactose, distinguished by the substitution of the hydroxyl group at the C2 position with an acetylated amino group (acetamido group).[1][] This seemingly minor modification imparts unique chemical properties and biological functionalities that underpin its roles in nature and medicine.
The structure is formally named 2-(Acetylamino)-2-deoxy-D-galactose.[4] As a pyranose sugar, it exists predominantly in a six-membered ring structure and can be found in both α and β anomeric forms, which dictates the stereochemistry of its glycosidic bonds in larger structures. The D-configuration specifies its stereochemical relationship to glyceraldehyde.[7] The presence of multiple hydroxyl groups and the polar acetamido group renders GalNAc highly soluble in water.[]
Table 1: Key Physicochemical Properties of N-acetyl-D-galactosamine
| Property | Value | Source(s) |
| IUPAC Name | 2-(Acetylamino)-2-deoxy-D-galactose | [4] |
| Molecular Formula | C₈H₁₅NO₆ | [4][8] |
| Molecular Weight | 221.21 g/mol | [4][7] |
| CAS Number | 1811-31-0 | [4][8] |
| Melting Point | 172 to 173 °C (342 to 343 °F) | [4] |
| Solubility | Soluble in water (50 mg/mL) | [] |
| Appearance | White crystalline powder | [][9] |
Core Biological Functions
GalNAc is a ubiquitous and essential component in mammalian biology, primarily involved in the post-translational modification of proteins and lipids.
Initiation of Mucin-Type O-Linked Glycosylation
One of the most critical roles of GalNAc is initiating mucin-type O-linked glycosylation.[3][10] This process involves the covalent attachment of GalNAc to the hydroxyl group of serine (Ser) or threonine (Thr) residues on a protein.[11] This initial step is catalyzed by a family of enzymes known as polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts) within the Golgi apparatus.[3][12] The resulting GalNAc-α-Ser/Thr structure is known as the Tn antigen.[11][13] This initial GalNAc can then be extended by other sugars like galactose, sialic acid, and N-acetylglucosamine to form complex O-glycan structures that are vital for protein folding, stability, and function.[3]
Determinant of Cell Identity and Communication
Glycans on the cell surface, many of which contain GalNAc, form the glycocalyx, which mediates intercellular communication and recognition.[1][] A classic example is the role of GalNAc as the terminal carbohydrate that defines the A-antigen in the ABO blood group system.[4][14] Altered glycosylation patterns, particularly the presentation of truncated O-glycans like the Tn antigen, are often associated with diseases such as cancer and are explored as biomarkers and therapeutic targets.[11][15]
The Asialoglycoprotein Receptor (ASGPR): The Gateway to the Hepatocyte
The application of GalNAc in modern therapeutics is almost entirely dependent on its interaction with the asialoglycoprotein receptor (ASGPR), also known as the Ashwell-Morell receptor.[5][]
-
Hepatocyte Specificity: The ASGPR is a C-type lectin receptor that is abundantly and almost exclusively expressed on the sinusoidal surface of hepatocytes, with estimates of up to 500,000 copies per cell.[6][17][18]
-
High-Affinity Binding: The receptor's primary function is to recognize, bind, and clear circulating glycoproteins that have lost their terminal sialic acid residues, thereby exposing underlying galactose or N-acetylgalactosamine residues.[6] ASGPR exhibits a particularly high, calcium-dependent affinity for GalNAc.[6][19]
-
The Multivalency Effect: The functional ASGPR is a trimer, with its carbohydrate-recognition domains (CRDs) spaced at a specific distance.[17] This architecture means that ligands presenting multiple GalNAc residues in the correct spatial orientation (a so-called triantennary configuration) bind with dramatically increased avidity compared to monovalent or bivalent ligands.[17][20][21] This "cluster glycoside effect" is a critical design principle for therapeutic applications, as the dissociation constant (K_D) decreases significantly with an increasing number of GalNAc residues, leading to highly efficient binding and internalization.[18][21]
Mechanism of ASGPR-Mediated Endocytosis
Upon binding of a multivalent GalNAc ligand, the ASGPR-ligand complex is rapidly internalized into the cell via clathrin-mediated endocytosis.[17][22] The process is remarkably efficient:
-
Binding & Internalization: The GalNAc-conjugated therapeutic binds to ASGPR on the hepatocyte surface.[22]
-
Endosome Formation: The complex is engulfed into an endosome.[23]
-
pH-Dependent Dissociation: As the endosome matures, its internal pH drops. This acidification induces a conformational change in the ASGPR, causing it to release the GalNAc ligand.[19][22]
-
Receptor Recycling: The now-unbound ASGPR is recycled back to the cell surface, ready to bind another ligand.[17][22]
-
Payload Release: The therapeutic payload (e.g., an siRNA molecule) is released from the endosome into the cytoplasm through a mechanism that is not yet fully understood but is the rate-limiting step for activity.[22]
The entire cycle of binding, internalization, and recycling is very rapid, allowing each receptor to clear multiple ligands continuously.
Caption: ASGPR-mediated endocytosis of a GalNAc-siRNA conjugate.
Application Spotlight: GalNAc-siRNA Conjugates
The development of GalNAc-conjugated small interfering RNA (siRNA) represents a landmark achievement in drug delivery.[20][22] siRNAs are powerful tools for silencing disease-causing genes, but their therapeutic use has been hampered by poor stability and an inability to cross cell membranes.[5][24] The GalNAc delivery platform elegantly solves this for liver-expressed genes.[]
By covalently attaching a triantennary GalNAc ligand to the 3' end of the siRNA sense strand, the entire therapeutic molecule is efficiently and selectively delivered to hepatocytes.[24][25] This strategy enhances potency by over 60-fold compared to unconjugated siRNAs and allows for subcutaneous administration with long-lasting effects, enabling dosing regimens from monthly to semi-annually.[18][24]
Experimental Protocol: Synthesis of a GalNAc-siRNA Conjugate
The synthesis of GalNAc-siRNA conjugates is a multi-step process rooted in solid-phase phosphoramidite chemistry. The following protocol provides an overview of the key stages.
Causality Statement: The choice of solid-phase synthesis is critical for its efficiency, scalability, and ability to control the sequence and chemical modifications of the oligonucleotide with high fidelity. The phosphoramidite building blocks are activated in situ, allowing for the stepwise, directional construction of the RNA chain.
Methodology:
-
Solid Support Functionalization:
-
Step 1a: Begin with a controlled pore glass (CPG) solid support pre-loaded with the first nucleoside of the sense strand. For 3'-GalNAc conjugation, a specialized CPG support already functionalized with the triantennary GalNAc ligand is used.[26]
-
Rationale: Starting with the GalNAc on the support ensures that every full-length sense strand synthesized will carry the targeting ligand, simplifying downstream purification.
-
-
Oligonucleotide Synthesis Cycle (Sense Strand):
-
Step 2a (Deprotection): The 5'-hydroxyl group of the support-bound nucleoside is deprotected (detritylated) using a mild acid (e.g., trichloroacetic acid) to make it available for the next coupling reaction.
-
Step 2b (Coupling): The next phosphoramidite nucleoside building block is activated (e.g., with tetrazole) and coupled to the free 5'-hydroxyl group. This reaction is highly efficient (>99%).
-
Step 2c (Capping): Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent the formation of undesired (n-1) deletion mutants in subsequent cycles.
-
Step 2d (Oxidation): The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent (e.g., iodine and water). To introduce a phosphorothioate (PS) linkage for nuclease resistance, a sulfurizing agent like DDTT is used instead.[26]
-
Step 2e (Iteration): Steps 2a-2d are repeated for each subsequent nucleoside in the sense strand sequence.
-
-
Antisense Strand Synthesis: The antisense strand is synthesized separately using the same iterative process on a standard CPG support.
-
Cleavage and Deprotection:
-
Step 4a: Once both strands are synthesized, they are cleaved from the CPG support and all remaining protecting groups on the nucleobases and phosphate backbone are removed using a strong base (e.g., aqueous ammonia/methylamine).
-
-
Purification:
-
Step 5a: The crude, deprotected single strands are purified to high homogeneity using anion-exchange or ion-pairing reversed-phase high-performance liquid chromatography (IP-RP-HPLC).[26][]
-
Rationale: HPLC is essential to separate the full-length product from shorter failure sequences (n-1, n-2) and other synthesis-related impurities.[28]
-
-
Annealing and Final Formulation:
-
Step 6a: Equimolar amounts of the purified sense and antisense strands are combined in an appropriate buffer.[26]
-
Step 6b: The mixture is heated to denature any secondary structures and then slowly cooled to allow for the formation of the final, stable siRNA duplex.
-
Step 6c: The final duplex is desalted and formulated in a pharmaceutically acceptable buffer (e.g., phosphate-buffered saline).
-
Caption: Conceptual workflow for GalNAc-siRNA conjugate synthesis.
Analytical Characterization
Rigorous analytical characterization is paramount to ensure the identity, purity, and quality of GalNAc and its conjugates. A suite of orthogonal methods is employed to provide a comprehensive profile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary techniques for the structural elucidation of the GalNAc monosaccharide itself and its precursors.[29][30][31] They confirm the presence and connectivity of all atoms in the structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), is indispensable for analyzing large-molecule conjugates.[28] It provides an exact molecular weight, confirming successful conjugation and the identity of both oligonucleotide strands. It is also highly sensitive for detecting and identifying impurities, such as failure sequences or molecules that have lost a portion of the GalNAc ligand.[28][32]
-
High-Performance Liquid Chromatography (HPLC): IP-RP-HPLC is the workhorse method for the analysis and purification of oligonucleotides.[26][] By using a C4 or C18 stationary phase with an ion-pairing agent in the mobile phase, it can effectively separate the highly charged oligonucleotide strands based on their length and hydrophobicity. This technique is used to assess purity and quantify the amount of the final product and any impurities.[28][33]
Conclusion and Future Perspectives
N-acetyl-D-galactosamine has proven to be a molecule of immense value, bridging fundamental glycobiology with cutting-edge therapeutic innovation. Its precise and high-affinity interaction with the hepatocyte-specific ASGPR has provided a robust and clinically validated solution to one of the most significant challenges in nucleic acid therapies: targeted delivery.[22][34] The success of the GalNAc-siRNA platform has paved the way for numerous approved drugs and a rich pipeline of candidates for treating a wide range of liver-associated diseases.[5][20]
Looking forward, the principles of GalNAc-mediated targeting are being extended to other therapeutic modalities, including antisense oligonucleotides (ASOs) and potentially small molecule drugs, to enhance their liver specificity and therapeutic index.[][18] Further research into the nuances of ASGPR biology and the optimization of linker chemistries will continue to refine and expand the power of this remarkable targeting strategy, solidifying the role of GalNAc as a key enabler of 21st-century medicine.
References
-
Fiveable. (2025, September 15). N-acetylgalactosamine Definition. Biological Chemistry I Key Term. Retrieved February 22, 2026, from [Link]
-
Wikipedia. (n.d.). N-Acetylgalactosamine. Retrieved February 22, 2026, from [Link]
-
Springer Nature Experiments. (n.d.). Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support. Retrieved February 22, 2026, from [Link]
-
ResearchGate. (n.d.). Mechanism of action of siRNA-GalNAc conjugates. Retrieved February 22, 2026, from [Link]
- Pérez, C., et al. (2022). Unveiling the Shape of N-Acetylgalactosamine: A Cancer-Associated Sugar Derivative. The Journal of Physical Chemistry Letters.
-
PubChem. (n.d.). N-Acetyl-D-Galactosamine. Retrieved February 22, 2026, from [Link]
-
Dowdy, S. F. (2017). GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics. Nucleic Acid Therapeutics, 27(4), 1-8. Retrieved February 22, 2026, from [Link]
-
Frontiers. (2022, December 13). The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates. Retrieved February 22, 2026, from [Link]
-
Feinberg, H., et al. (2000). Mechanism of pH-dependent N-acetylgalactosamine binding by a functional mimic of the hepatocyte asialoglycoprotein receptor. Journal of Biological Chemistry, 275(45), 35176-84. Retrieved February 22, 2026, from [Link]
- Zhu, H., et al. (2025, August 6). Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system.
-
ResearchGate. (n.d.). The mechanism of action of GalNAc-conjugated small interfering RNA.... Retrieved February 22, 2026, from [Link]
-
MDPI. (2025, April 8). Recent Update on siRNA Therapeutics. Retrieved February 22, 2026, from [Link]
-
Taylor & Francis. (n.d.). O-linked glycosylation – Knowledge and References. Retrieved February 22, 2026, from [Link]
-
Bio-Synthesis. (2023, January 23). Custom synthesis of N-acetylgalactosamine (GalNac) siRNA. Retrieved February 22, 2026, from [Link]
-
RSC Publishing. (n.d.). Novel diamine-scaffold based N-acetylgalactosamine (GalNAc)–siRNA conjugate: synthesis and in vivo activities. Retrieved February 22, 2026, from [Link]
-
Public Health Toxicology. (2021, September 27). Analysis of the molecular interaction of asialoglycoprotein receptor with its ligands using surface plasmon resonance spectroscopy. Retrieved February 22, 2026, from [Link]
-
American Heart Association Journals. (2021, October 14). N-Acetyl Galactosamine Targeting: Paving the Way for Clinical Application of Nucleotide Medicines in Cardiovascular Diseases. Arteriosclerosis, Thrombosis, and Vascular Biology. Retrieved February 22, 2026, from [Link]
-
MP Biomedicals. (n.d.). N-Acetyl-D-galactosamine. Retrieved February 22, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of GalNAc-siRNA conjugates. Retrieved February 22, 2026, from [Link]
-
MDPI. (2020, July 8). ASGR1 and Its Enigmatic Relative, CLEC10A. Retrieved February 22, 2026, from [Link]
-
NCBI. (2022, August 17). O-GalNAc Glycans - Essentials of Glycobiology. Retrieved February 22, 2026, from [Link]
-
SCIEX. (n.d.). Ultra-sensitive quantification of GalNAc- and lipid-conjugated siRNA using trap-and-elute microflow LC. Retrieved February 22, 2026, from [Link]
-
Roth, J., et al. (1994). Subcellular localization of the UDP-N-acetyl-D-galactosamine: polypeptide N-acetylgalactosaminyltransferase-mediated O-glycosylation reaction in the submaxillary gland. Proceedings of the National Academy of Sciences, 91(18), 8437-8441. Retrieved February 22, 2026, from [Link]
- Books. (n.d.). CHAPTER 10: Analysis of Glycosaminoglycans by 15 N-NMR Spectroscopy.
-
MDPI. (2011, September 9). Efficient 1 H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc) 2 from Chitin. Retrieved February 22, 2026, from [Link]
-
Prakash, T. P., et al. (2014). Targeted delivery of antisense oligonucleotides to hepatocytes using triantennary N-acetyl galactosamine improves potency 10-fold in mice. Nucleic Acids Research, 42(13), 8796-8807. Retrieved February 22, 2026, from [Link]
-
Parmar, R., et al. (2017). Impact of enhanced metabolic stability on pharmacokinetics and pharmacodynamics of GalNAc–siRNA conjugates. Nucleic Acids Research, 45(18), 10846-10857. Retrieved February 22, 2026, from [Link]
-
Phenomenex. (n.d.). Impurity Profiling of GalNAc-conjugated Oligonucleotides by LC-MS-UV. Retrieved February 22, 2026, from [Link]
-
ACS Publications. (2025, May 26). Differential Protein Precipitation-Based GalNAc-siRNA Sample Preparation with LC/MS Method Development Workflow in Plasma. Analytical Chemistry. Retrieved February 22, 2026, from [Link]
-
Frontiers. (n.d.). Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates. Retrieved February 22, 2026, from [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 3. O-Linked Glycosylation Process - Creative Proteomics [creative-proteomics.com]
- 4. N-Acetylgalactosamine - Wikipedia [en.wikipedia.org]
- 5. Frontiers | The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates [frontiersin.org]
- 6. Frontiers | Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system [frontiersin.org]
- 7. N-Acetyl-D-Galactosamine | C8H15NO6 | CID 35717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mpbio.com [mpbio.com]
- 9. N-Acetyl-D-galactosamine | 1811-31-0 [chemicalbook.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. O-GalNAc Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Subcellular localization of the UDP-N-acetyl-D-galactosamine: polypeptide N-acetylgalactosaminyltransferase-mediated O-glycosylation reaction in the submaxillary gland - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-acetyl-D-Galactosamine | CAS 1811-31-0 | Cayman Chemical | Biomol.com [biomol.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. uvadoc.uva.es [uvadoc.uva.es]
- 17. ahajournals.org [ahajournals.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Mechanism of pH-dependent N-acetylgalactosamine binding by a functional mimic of the hepatocyte asialoglycoprotein receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support | Springer Nature Experiments [experiments.springernature.com]
- 21. Analysis of the molecular interaction of asialoglycoprotein receptor with its ligands using surface plasmon resonance spectroscopy [publichealthtoxicology.com]
- 22. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Custom synthesis of N-acetylgalactosamine (GalNac) siRNA [biosyn.com]
- 25. researchgate.net [researchgate.net]
- 26. academic.oup.com [academic.oup.com]
- 28. phenomenex.com [phenomenex.com]
- 29. books.rsc.org [books.rsc.org]
- 30. mdpi.com [mdpi.com]
- 31. N-Acetyl-D-galactosamine(1811-31-0)IR [chemicalbook.com]
- 32. pubs.acs.org [pubs.acs.org]
- 33. sciex.com [sciex.com]
- 34. mdpi.com [mdpi.com]
